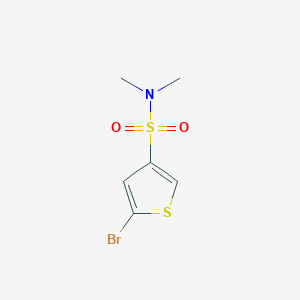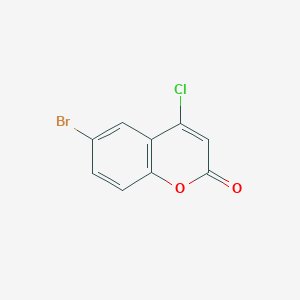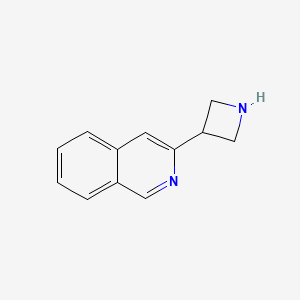
beta Acetotriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta Acetotriene is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Beta Acetotriene typically involves the use of organic reagents and catalysts to facilitate the formation of its conjugated double bonds. One common method is the dehydration and elimination reactions, where specific carbonyl compounds undergo selective condensation and coupling reactions to form the desired product .
Industrial Production Methods
In industrial settings, this compound can be produced through chemical synthesis or microbial fermentation. Chemical synthesis involves the use of organic solvents and catalysts to achieve high yields, while microbial fermentation leverages engineered microorganisms to produce the compound in an environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
Beta Acetotriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Beta Acetotriene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Beta Acetotriene involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Beta Acetotriene can be compared to other compounds with similar structures and properties, such as:
Beta Carotene: A well-known carotenoid with antioxidant properties.
Lycopene: Another carotenoid with potential health benefits.
Retinoic Acid: A derivative of vitamin A with significant biological activities
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C24H30O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[2-[(10S,13S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14?,18?,20?,22-,23-,24-/m0/s1 |
Clave InChI |
AAPZMQVULRVUEU-RQHCKPNCSA-N |
SMILES isomérico |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)







![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)




